molecular formula C10H13NO3 B1622222 (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid CAS No. 76647-67-1

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Cat. No.: B1622222
CAS No.: 76647-67-1
M. Wt: 195.21 g/mol
InChI Key: LDSJMFGYNFIFRK-DTWKUNHWSA-N
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Description

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of both amino and hydroxy functional groups, which contribute to its reactivity and versatility in chemical reactions.

Scientific Research Applications

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid has several scientific research applications:

Mechanism of Action

Derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) are used as inhibitors of enkephalinase(s) to augment met5-enkephalin-induced anti-nociception . The derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is used as a bestatin analogue .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and hydroxy groups to an olefinic acid. This can be done through asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method involves the asymmetric synthesis of β-lactams via a Staudinger reaction between ketene and imine, followed by hydrolysis to yield the desired amino acid . Additionally, Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, amine, and ketene silyl acetal derivatives can be employed to obtain the vicinal hydroxylamino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, is common in industrial settings to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of a keto acid or aldehyde derivative.

    Reduction: Formation of a primary amine or alcohol.

    Substitution: Formation of substituted amino or hydroxy derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is unique due to its specific stereochemistry and the presence of both amino and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJMFGYNFIFRK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974964
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59554-14-2
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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